Superior Anticonvulsant Potency in scPTZ Seizure Model vs. Phenobarbital and Ethosuximide
A derivative of 6,9-diazaspiro[4.5]decane-8,10-dione (compound 6g) demonstrated markedly superior potency in the subcutaneous pentylenetetrazole (scPTZ) model for absence seizures compared to two first-line antiepileptic drugs. This establishes a clear efficacy benchmark for this scaffold in seizure models [1].
| Evidence Dimension | In vivo anticonvulsant potency (ED50) |
|---|---|
| Target Compound Data | ED50 = 0.0043 mmol/kg |
| Comparator Or Baseline | Phenobarbital (ED50 = 0.06 mmol/kg) and Ethosuximide (ED50 = 0.92 mmol/kg) |
| Quantified Difference | 14-fold more potent than Phenobarbital; 214-fold more potent than Ethosuximide |
| Conditions | Subcutaneous pentylenetetrazole (scPTZ) seizure model in mice, intraperitoneal administration |
Why This Matters
For researchers developing novel anticonvulsants, this data shows the 6,9-diazaspiro[4.5]decane scaffold can yield compounds with an order-of-magnitude improvement in potency over established clinical standards, making it a compelling choice over less validated scaffolds.
- [1] Ragab, F. A., Aboul-Enein, M. N., El-Azzouny, A. A., et al. (2014). Anticonvulsant Profiles of Certain New 6-Aryl-9-substituted-6,9-diazaspiro-[4.5]decane-8,10-diones and 1-Aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. International Journal of Molecular Sciences, 15(9), 16911–16935. View Source
